molecular formula C12H12OS B12665174 Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione CAS No. 83962-33-8

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione

Cat. No.: B12665174
CAS No.: 83962-33-8
M. Wt: 204.29 g/mol
InChI Key: QVNFABXIFFKYIQ-UHFFFAOYSA-N
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Description

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione is a spiro compound characterized by a unique structure where a cyclopentane ring is fused to an isobenzofuran ring through a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione typically involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is promoted by simple and inexpensive catalysts such as NaOH . The reaction conditions are mild, and the process is efficient, yielding the desired spiro compound in excellent yields as single diastereomers .

Industrial Production Methods

While specific industrial production methods for spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the spiro carbon or the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione is unique due to its specific spiro linkage and the presence of a thione group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

83962-33-8

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

spiro[2-benzofuran-3,1'-cyclopentane]-1-thione

InChI

InChI=1S/C12H12OS/c14-11-9-5-1-2-6-10(9)12(13-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

QVNFABXIFFKYIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C(=S)O2

Origin of Product

United States

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